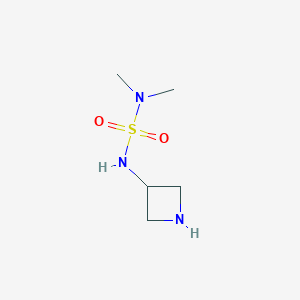
3-(dimethylsulfamoylamino)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoylamino)azetidine typically involves the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system like acetonitrile and methanol (9:1 ratio) at 60°C for about 3 hours .
Industrial Production Methods: Industrial production methods for azetidines often involve microwave-assisted synthesis. For instance, 1-arenesulfonylazetidines can be synthesized through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylsulfamoylamino)azetidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using diisobutylaluminum hydride (DIBAL-H).
Substitution: It can undergo nucleophilic substitution reactions, particularly with carbon nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: DIBAL-H in an inert solvent like tetrahydrofuran.
Substitution: Carbon nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(Dimethylsulfamoylamino)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoylamino)azetidine involves its interaction with biological targets through its nitrogen-containing ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. This compound can also undergo ring-opening reactions, which further contribute to its biological activity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
2-Azetidinones:
Uniqueness: 3-(Dimethylsulfamoylamino)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Its dimethylsulfamoyl group enhances its solubility and potential bioactivity compared to other azetidines .
Properties
Molecular Formula |
C5H13N3O2S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)azetidine |
InChI |
InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
YDNQTDFDVKTRGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


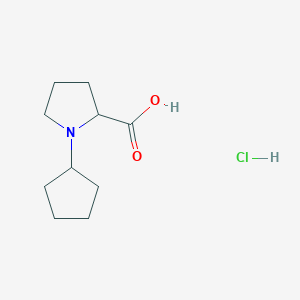
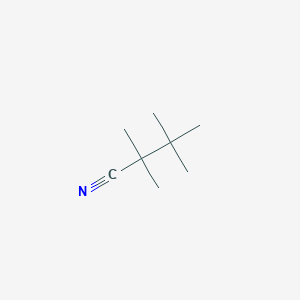
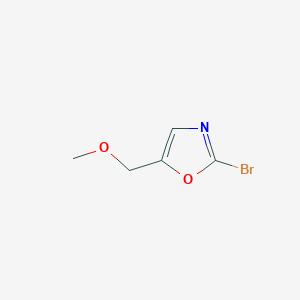
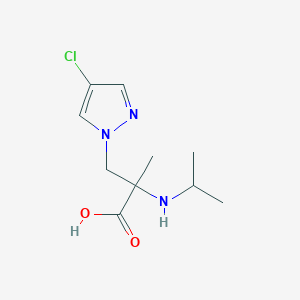


![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
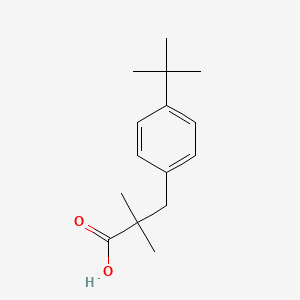
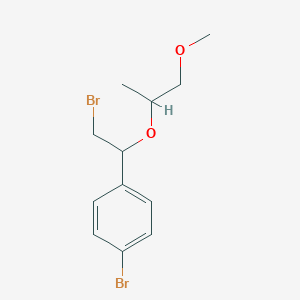
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
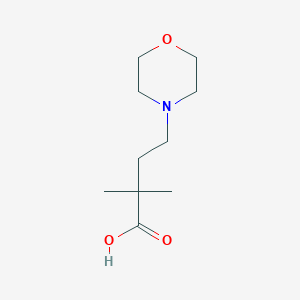
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
